molecular formula C8H11ClN2O2 B1474159 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 1949816-62-9

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B1474159
CAS No.: 1949816-62-9
M. Wt: 202.64 g/mol
InChI Key: OHAQXNBEWHKIGA-UHFFFAOYSA-N
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Description

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound with the molecular formula C8H10N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with glyoxal and ammonia, followed by the addition of acetic acid and hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-cyclopropylimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAQXNBEWHKIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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